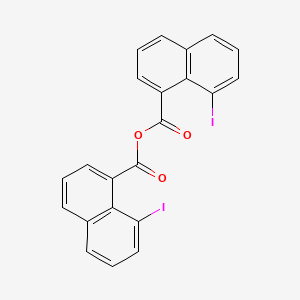

8-Iodo-1-naphthoic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

(8-iodonaphthalene-1-carbonyl) 8-iodonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12I2O3/c23-17-11-3-7-13-5-1-9-15(19(13)17)21(25)27-22(26)16-10-2-6-14-8-4-12-18(24)20(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPKJQSZWQSYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)OC(=O)C3=CC=CC4=C3C(=CC=C4)I)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380768 | |

| Record name | 8-iodo-1-naphthoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680211-26-1 | |

| Record name | 8-iodo-1-naphthoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Iodo 1 Naphthoic Anhydride and Its Precursors

Synthesis of 8-Iodo-1-naphthoic Acid as a Key Intermediate

Optimization of Reaction Conditions for Precursor Synthesis

The primary precursor for 8-iodo-1-naphthoic anhydride (B1165640) is 8-iodo-1-naphthoic acid. The synthesis of this acid is critical and has been subject to various optimization strategies to enhance yield and purity.

A classical and widely cited method for synthesizing 8-halo-1-naphthoic acids involves the mercuration of 1,8-naphthalic anhydride. nih.gov This process, based on the Whitmore protocol, involves treating 1,8-naphthalic anhydride with mercuric acetate (B1210297) to form anhydro-8-hydroxymercuri-1-naphthoic acid. nih.gov Subsequent treatment with potassium iodide and then elemental iodine yields 8-iodo-1-naphthoic acid. nih.gov

Optimization of this pathway and other synthetic routes has focused on several key parameters:

Control of Reagents: To minimize the formation of byproducts such as 5,8-diiodo-1-naphthoic acid, controlling the stoichiometry of iodine is crucial. Using a slight excess, around 1.05 equivalents, has been found to be effective.

Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like dimethylformamide (DMF) are often preferred over acetic acid as they can help suppress the formation of side products.

Catalytic Additives: The use of additives can improve reaction efficiency. For instance, silver sulfate (B86663) (Ag₂SO₄) can act as a scavenger for excess iodide ions, leading to a reported yield increase of 12–15%.

Temperature Control: For halogenation reactions, maintaining precise temperature control is vital. For the related synthesis of 8-chloro-1-naphthoic acid, carrying out the chlorination at ice bath temperatures was found to be critical to prevent further halogenation to 5,8-dichloro-1-naphthoic acid. nih.govelectronicsandbooks.com

An alternative to the mercuration route is the Sandmeyer reaction, starting from an amino precursor. The synthesis of 3-amino-1,8-naphthalic anhydride, a related compound, has been optimized using flow hydrogenation (ThalesNano H-cube®) of the corresponding nitro compound, which provided higher yields and simpler work-up compared to classical reduction methods like using stannous chloride. rsc.org This approach could potentially be adapted for the synthesis of 8-amino-1-naphthoic acid derivatives as precursors to 8-iodo-1-naphthoic acid.

The table below summarizes key optimization strategies for the synthesis of 8-iodo-1-naphthoic acid.

| Parameter | Strategy | Rationale | Reported Improvement |

| Iodine Stoichiometry | Limit to ~1.05 equivalents | Reduces formation of di-iodinated byproducts | Higher purity of the mono-iodo product |

| Solvent | Use of polar aprotic solvents (e.g., DMF) | Suppresses side reactions | Improved selectivity |

| Additives | Addition of Silver Sulfate (Ag₂SO₄) | Scavenges excess iodide ions | 12–15% increase in yield |

| Temperature | Low-temperature conditions (e.g., ice bath) for halogenation | Prevents over-halogenation | Higher selectivity for mono-halogenated product |

Conversion of 8-Iodo-1-naphthoic Acid to its Anhydride

The formation of an anhydride from a dicarboxylic acid involves an intramolecular dehydration reaction. For 8-iodo-1-naphthalic acid (the diacid form), this cyclization yields 8-iodo-1-naphthoic anhydride.

Modern synthetic methods often employ activating agents to facilitate the formation of anhydrides under mild conditions. Propylphosphonic anhydride (T3P®) is a highly effective and versatile reagent for this purpose. mdpi.comthermofisher.comsigmaaldrich.com T3P® is known to be a powerful water scavenger that promotes condensation reactions, including the formation of amides, esters, and anhydrides. mdpi.comthermofisher.com

The general mechanism involves the activation of the carboxylic acid groups by T3P®, forming a mixed phosphoric-carboxylic anhydride intermediate. This highly reactive intermediate then undergoes intramolecular nucleophilic attack by the second carboxylic acid group, leading to the formation of the cyclic anhydride and water-soluble phosphate (B84403) byproducts that are easily removed during workup. mdpi.com The use of T3P® offers several advantages, including high yields, mild reaction conditions, and broad functional group tolerance. mdpi.comsigmaaldrich.com It has been successfully used for the intramolecular cyclization of various substrates to form heterocyclic compounds. mdpi.comresearchgate.net

Thermal dehydration is a classical and straightforward method for converting dicarboxylic acids to their corresponding anhydrides. researchgate.netevitachem.com For naphthalic acids, this typically involves heating the diacid to a temperature sufficient to drive off water, often above 150°C. researchgate.netevitachem.com For instance, 1,8-naphthalic acid spontaneously cyclizes to its anhydride in acidic aqueous solution, a process driven by the relief of steric strain between the peri-substituents. researchgate.netresearchgate.net

The efficiency of thermal dehydration can be influenced by catalysts. Studies have shown that heterocumulenes like cyanamide (B42294) and dicyandiamide (B1669379) can significantly lower the temperature required for anhydride formation from naphthalic acids. researchgate.net

Other common laboratory methods for anhydride formation include reacting the dicarboxylic acid with acetic anhydride or thionyl chloride (SOCl₂). evitachem.comacs.org Treatment with thionyl chloride, often with a catalytic amount of DMF, converts the carboxylic acid to an acyl chloride, which can then be further reacted or cyclized. acs.org

Achieving high yield and purity in anhydride synthesis requires careful control over the reaction and purification processes.

Reaction Conditions: For thermal methods, precise temperature control is essential to prevent decomposition or side reactions. For reagent-based methods, controlling the stoichiometry of the activating agent is key.

Purification: The choice of purification method is critical. Recrystallization from an appropriate solvent, such as acetic acid or chlorobenzene, is a common and effective technique for purifying naphthalic anhydrides. evitachem.commdpi.com

Work-up Procedure: For reactions using reagents like T3P®, the work-up is designed to remove the byproducts. Typically, this involves an aqueous wash, often with a mild base, to extract the water-soluble phosphate byproducts. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a technique to accelerate the synthesis of naphthalic anhydrides and their derivatives, often leading to higher yields in shorter reaction times and with fewer side products compared to conventional heating. researchgate.net

The table below compares different methods for anhydride formation.

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Propylphosphonic Anhydride (T3P®) | T3P®, organic solvent, mild temperature | High yield, mild conditions, easy work-up | Reagent cost |

| Thermal Dehydration | Heat (>150°C), optional catalyst (e.g., cyanamide) | Simple, no reagents needed | High temperatures can cause decomposition, potential for side reactions |

| Acetic Anhydride | Acetic anhydride, heat | Readily available reagent | Can require high temperatures, potential for impurities |

| Thionyl Chloride | SOCl₂, catalytic DMF | Forms reactive acyl chloride intermediate | Harsh reagent, generates HCl gas |

Palladium-Catalyzed Decarbonylative Nucleophilic Iodination from Related Anhydrides

A novel and powerful method for synthesizing aryl iodides involves the palladium-catalyzed decarbonylative nucleophilic iodination of acid anhydrides. mdpi.com This transformation provides a route to convert readily available aromatic anhydrides directly into aryl iodides, bypassing the need for less stable acyl chlorides or more expensive acyl fluorides. mdpi.comresearchgate.net The reaction typically uses a palladium catalyst, a suitable ligand like Xantphos, and an iodide source such as lithium iodide (LiI). mdpi.com

This methodology has been successfully applied to 1-naphthoic anhydride, demonstrating its utility for the synthesis of naphthalenic iodides. mdpi.com The reaction is particularly effective for substrates with electron-donating groups. mdpi.com An open reaction system can be beneficial as it allows the carbon monoxide (CO) generated during the reaction to escape, driving the equilibrium towards the decarbonylated product. mdpi.com

The catalytic cycle for the decarbonylative iodination of an anhydride is a multi-step process involving key organometallic transformations. mdpi.comnih.govnih.gov

Oxidative Addition: The cycle is proposed to begin with the oxidative addition of an activated intermediate to a Pd(0) complex. One plausible pathway involves the initial nucleophilic substitution of the anhydride by the iodide salt (e.g., LiI) to form a transient, highly reactive acyl iodide intermediate. This acyl iodide then undergoes oxidative addition to the Pd(0) catalyst. mdpi.comresearchgate.net

Carbonyl De-insertion: The resulting acyl-Pd(II)-iodide complex undergoes carbonyl de-insertion (or decarbonylation). mdpi.comnih.gov This is a critical step where a carbonyl group is eliminated from the acyl moiety, forming an aryl-Pd(II)-iodide complex and releasing CO. This step is often reversible, and removing CO from the system can drive the reaction forward. mdpi.com

Reductive Elimination: The final step is the reductive elimination of the aryl iodide product from the aryl-Pd(II)-iodide complex. mdpi.comnih.gov This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The reductive elimination of C–X bonds (where X is a halogen) from Pd(II) intermediates can be thermodynamically challenging, but the use of bulky phosphine (B1218219) ligands like Xantphos facilitates this process. mdpi.com

Ligand Design and Catalyst Optimization for Selective Iodination

The selective introduction of an iodine atom at the C8 position of the naphthalene (B1677914) core is a significant challenge due to the multiple reactive sites on the aromatic system. Historically, direct catalytic iodination of the parent 1,8-naphthalic anhydride with high regioselectivity has been difficult to achieve. The predominant and most reliable method for synthesizing 8-iodo-1-naphthoic acid, the direct precursor to the anhydride, relies on a multi-step sequence that utilizes a mercurated intermediate to ensure positional control. This classical approach, while effective, underscores the challenges in catalyst design for direct C-H functionalization of this specific substrate.

The established procedure, based on the work of Whitmore and later modified by Shechter's group, circumvents the issue of selectivity by pre-functionalizing the desired position. nih.govelectronicsandbooks.com The process involves:

Mercuration: 1,8-Naphthalic anhydride is first treated with a mercury salt, typically mercuric acetate, in an acidic medium. clemson.edu This electrophilic substitution reaction is highly regioselective, leading to the formation of anhydro-8-hydroxymercuri-1-naphthoic acid. nih.gov In this context, the mercuric salt is the critical reagent that dictates the position of subsequent halogenation, rather than a modern ligand-optimized catalyst system.

Iodination: The stable mercurated intermediate is then subjected to iodination. Treatment with potassium iodide and molecular iodine replaces the mercury group with an iodine atom, yielding 8-iodo-1-naphthoic acid with high purity. nih.gov This acid can then be dehydrated to form the target compound, this compound.

While this pathway is well-established for providing the 8-iodo isomer, it does not involve ligand and catalyst optimization in the contemporary sense of transition-metal catalysis. The selectivity is governed by the inherent reactivity of the naphthalene system towards mercuration. Research into modern catalytic systems that could enable direct and selective C-H iodination of 1,8-naphthalic anhydride remains an area for development.

Table 1: Classical Regioselective Synthesis of 8-Iodo-1-naphthoic Acid

| Step | Reactant(s) | Key Reagent(s) | Intermediate/Product | Reference(s) |

| 1. Mercuration | 1,8-Naphthalic anhydride | Mercuric Acetate, Acetic Acid | Anhydro-8-hydroxymercuri-1-naphthoic acid | , nih.gov, clemson.edu |

| 2. Iodination | Anhydro-8-hydroxymercuri-1-naphthoic acid | Potassium Iodide, Iodine | 8-Iodo-1-naphthoic acid | nih.gov |

Development of Sustainable and Green Synthetic Protocols

The classical synthesis route for this compound, while regioselective, relies on stoichiometric amounts of a toxic heavy metal salt (mercuric acetate), presenting significant environmental and health hazards. nih.gov This has prompted research into greener and more sustainable alternatives for the iodination of aromatic compounds, which could potentially be adapted for the synthesis of the target molecule or its precursors.

The principles of green chemistry encourage the avoidance of toxic reagents, the use of safer solvents, and the development of more efficient reactions. Several innovative and eco-friendly iodination methods have been reported for various activated and deactivated aromatic systems, offering promising future alternatives to the mercury-based protocol.

Key sustainable approaches include:

Mechanochemistry: A solvent-free method for the iodination of pyrimidines has been developed using mechanical grinding of the substrates with molecular iodine and silver nitrate (B79036). nih.gov This approach offers advantages such as the elimination of toxic solvents, reduced pollution, and potentially shorter reaction times. nih.gov

Green Solvents and Reagents: An eco-friendly procedure utilizes polyethylene (B3416737) glycol (PEG-400) as a green reaction medium in combination with iodine and iodic acid. ingentaconnect.combenthamdirect.com This method has been successfully applied to a range of aromatic compounds, providing quantitative yields and simplifying product isolation. ingentaconnect.combenthamdirect.com Another approach employs inexpensive and commercially available potassium iodide with ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature, avoiding the need for strong acids or heavy metals. organic-chemistry.org

Alternative Iodinating Systems: Researchers have also developed an effective and environmentally friendly method using a mixture of sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid to generate the iodinating species in situ. scispace.com

While these green protocols have not yet been specifically optimized for the synthesis of this compound, they represent the forefront of sustainable iodination chemistry. Adapting these methods could lead to a significantly safer and more environmentally responsible manufacturing process, eliminating the problematic use of mercury.

Table 2: Overview of Sustainable Iodination Protocols for Aromatic Compounds

| Method | Iodinating Agent(s) | Solvent/Conditions | Advantages | Reference(s) |

| Mechanochemistry | Iodine (I₂) / Silver Nitrate (AgNO₃) | Solvent-free, mechanical grinding | Eco-friendly, short reaction times, high yields | nih.gov |

| Green Media | Iodine (I₂) / Iodic Acid (HIO₃) | Polyethylene glycol (PEG-400) | Simple procedure, easy isolation, quantitative yields | ingentaconnect.com, benthamdirect.com |

| Acid-Free Aqueous System | Potassium Iodide (KI) / Ammonium Peroxodisulfate ((NH₄)₂S₂O₈) | Aqueous Methanol, Room Temperature | Environmentally benign, avoids toxic metals and strong acids | organic-chemistry.org |

| In Situ Generation | Sodium Iodate (NaIO₃) / Sodium Sulfite (Na₂SO₃) / HCl | Aqueous | Eco-friendly, uses readily available reagents | scispace.com |

Further research into palladium-catalyzed decarbonylative halogenation of acid anhydrides also presents a modern catalytic route to aryl halides, although this specific pathway would result in decarbonylation, fundamentally altering the final product structure. mdpi.com The future of this compound synthesis will likely involve integrating these green chemistry principles to develop a process that is both efficient and sustainable.

Chemical Reactivity and Mechanistic Investigations of 8 Iodo 1 Naphthoic Anhydride

Reactivity of the Cyclic Anhydride (B1165640) Moiety

The cyclic anhydride portion of 8-iodo-1-naphthoic anhydride is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a hallmark of acid anhydrides and is central to their use as acylating agents.

Nucleophilic Acyl Substitution Reactions at Carbonyl Centers

The carbonyl carbons of the anhydride are electrophilic and readily react with nucleophiles. This process typically follows a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons, which leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring and the formation of a new acyl derivative.

Common nucleophiles that react with anhydrides include water, alcohols, and amines. libretexts.orgyoutube.com For instance, the hydrolysis of 1,8-naphthalic anhydride, a closely related compound, has been studied to understand the kinetics of this ring-opening reaction. rsc.org The reaction with amines is particularly noteworthy as it leads to the formation of naphthalimides. The synthesis of 4-amino-1,8-naphthalimides from 4-halo-1,8-naphthalic anhydrides demonstrates the facility of this nucleophilic acyl substitution. In this reaction, an amine attacks one of the carbonyl groups of the anhydride, ultimately leading to the formation of a stable six-membered imide ring. nih.govgoogle.com

The general mechanism for the reaction of a primary amine with the anhydride to form an imide involves initial nucleophilic attack, formation of a tetrahedral intermediate, and subsequent intramolecular cyclization with the elimination of a molecule of water.

Regioselectivity and Chemoselectivity in Ring-Opening Reactions

In the case of unsymmetrical anhydrides, the question of which carbonyl group is preferentially attacked by the nucleophile—regioselectivity—becomes important. For this compound, the two carbonyl groups are electronically distinct due to the presence of the iodine atom at the 8-position. The electron-withdrawing nature of the iodine atom can influence the electrophilicity of the adjacent carbonyl carbon. However, detailed studies on the regioselectivity of ring-opening reactions for this specific molecule are not extensively documented in the available literature.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, a nucleophile could potentially react at the carbonyl centers or at the carbon bearing the iodine atom. Generally, under typical nucleophilic acyl substitution conditions, the anhydride moiety is significantly more reactive towards common nucleophiles than the aryl iodide.

Kinetic and Thermodynamic Aspects of Anhydride Reactivity

The reactivity of cyclic anhydrides is influenced by ring strain. The five-membered ring of succinic anhydride, for example, is more strained and thus more reactive than the six-membered ring of glutaric anhydride. 1,8-Naphthalic anhydrides, including the 8-iodo derivative, possess a six-membered anhydride ring fused to the naphthalene (B1677914) core. The hydrolysis of 1,8-naphthalic anhydride has been shown to be pH-dependent. rsc.org This suggests that the rate of nucleophilic attack can be influenced by the protonation state of the reactants.

Thermodynamically, the ring-opening of an anhydride is generally a favorable process, as it relieves any ring strain and results in the formation of more stable products. The stability of the leaving group, a carboxylate anion, also contributes to the thermodynamic driving force of the reaction.

Reactivity Pertaining to the C-I Bond at Position 8

The carbon-iodine bond at the 8-position of the naphthalene ring offers a different set of reactive possibilities, distinct from the chemistry of the anhydride moiety. Aryl iodides are known to participate in a variety of transformations, including those involving metal-catalyzed cross-coupling and radical intermediates.

Carbon-Iodine Bond Activation and Cleavage Mechanisms

The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to activation and cleavage. This can be achieved through several mechanisms, including oxidative addition to a transition metal complex, single-electron transfer (SET), or direct nucleophilic aromatic substitution under harsh conditions.

Palladium-catalyzed reactions are particularly effective for the functionalization of aryl iodides. rsc.orgresearchgate.net For instance, palladium-catalyzed C8-H arylation of 1-naphthoic acid derivatives with aryl iodides has been reported. rsc.orgresearchgate.net While this reaction functionalizes the C-H bond, it highlights the ability of palladium to be active at the sterically hindered peri-position of the naphthalene core. It is highly probable that this compound would readily undergo similar palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, where the C-I bond is activated by a low-valent palladium species.

The mechanism of these cross-coupling reactions typically involves the oxidative addition of the aryl iodide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling) and subsequent reductive elimination to regenerate the Pd(0) catalyst and yield the cross-coupled product.

Radical Reactions and Single-Electron Transfer Pathways

The C-I bond can also be cleaved homolytically to generate an aryl radical. This can be initiated by single-electron transfer (SET) from a reductant or via photochemical activation. Aryl radicals are highly reactive intermediates that can participate in a variety of transformations.

The SET-induced cross-coupling of aryl halides with various partners is a known process. mdpi.comrsc.org An SET from a donor to the aryl iodide can lead to the formation of a radical anion, which then fragments to an aryl radical and an iodide anion. researchgate.netrsc.org This aryl radical can then be trapped by a suitable reaction partner. It is conceivable that this compound could undergo such SET-mediated reactions.

Photochemical cleavage of the C-I bond is another potential pathway for generating the 8-naphthoyl radical. Aryl iodides are known to be photosensitive and can undergo homolysis upon irradiation with UV light.

Summary of Reactions

The following table provides a summary of the potential reactivity of this compound based on the chemistry of its functional groups.

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product(s) |

| Cyclic Anhydride | Nucleophilic Acyl Substitution | H₂O | 8-Iodo-1,8-naphthalenedicarboxylic acid |

| R'OH | Monoester of 8-iodo-1,8-naphthalenedicarboxylic acid | ||

| R'NH₂ | N-Substituted 8-iodo-1,8-naphthalimide | ||

| C-I Bond | Palladium-Catalyzed Cross-Coupling | R'B(OH)₂, Pd catalyst, base (Suzuki) | 8-Aryl-1-naphthoic anhydride derivative |

| Alkene, Pd catalyst, base (Heck) | 8-Alkenyl-1-naphthoic anhydride derivative | ||

| Alkyne, Pd/Cu catalyst, base (Sonogashira) | 8-Alkynyl-1-naphthoic anhydride derivative | ||

| Radical Reaction | Single-electron donor or UV light | 8-Naphthoyl radical intermediate |

Influence of Neighboring Groups on C-I Bond Lability

The lability of the carbon-iodine (C-I) bond in this compound is significantly influenced by the "peri-effect," a phenomenon rooted in the close proximity of substituents at the 1 and 8 positions of the naphthalene ring. This spatial arrangement enforces steric repulsion between the iodine atom and the anhydride group, leading to distortions in the naphthalene framework. The substituents tend to bend away from each other and move to opposite sides of the naphthalene plane to relieve this non-bonded strain mdpi.com.

This distortion can weaken the C-I bond, making it more susceptible to cleavage. The electronic nature of the anhydride group further modulates this effect. As an electron-withdrawing group, the anhydride moiety can influence the electron density around the C-I bond, though steric factors are generally considered more dominant in these strained systems mdpi.comresearchgate.net.

Furthermore, the potential for neighboring group participation (NGP) by the anhydride's carbonyl oxygen exists. wikipedia.orgdalalinstitute.comlibretexts.org In a potential reaction mechanism, a lone pair of electrons from one of the carbonyl oxygens could interact with the electrophilic carbon atom bearing the iodine, forming a cyclic intermediate. dalalinstitute.comyoutube.com This type of anchimeric assistance can accelerate the rate of nucleophilic substitution at the C-1 position by facilitating the departure of the iodide ion. wikipedia.orgimperial.ac.uk The formation of such a strained, cyclic intermediate would be a key feature distinguishing its reactivity from that of other iodo-naphthalenes lacking this neighboring group. dalalinstitute.com

Table 1: Factors Influencing C-I Bond Lability in this compound

| Influencing Factor | Description | Consequence |

| Peri-Effect (Steric) | Severe steric repulsion between the bulky iodine atom and the anhydride group at the 1,8-positions. | Causes out-of-plane distortion of the substituents and the naphthalene ring, potentially weakening the C-I bond. mdpi.com |

| Electronic Effect | The anhydride group is electron-withdrawing, reducing electron density on the naphthalene ring. | May slightly polarize the C-I bond, but this effect is often secondary to the dominant steric strain. researchgate.net |

| Neighboring Group Participation (NGP) | Potential intramolecular nucleophilic attack by a carbonyl oxygen on the carbon bearing the iodine. | Can lead to rate acceleration in substitution reactions via a cyclic intermediate and facilitate iodide departure. wikipedia.orglibretexts.orgyoutube.com |

Electrophilic and Nucleophilic Reactivity of the Naphthyl Ring

The reactivity of the naphthyl ring in this compound towards aromatic substitution is governed by the combined directing effects of the iodo and anhydride substituents.

For electrophilic aromatic substitution (EAS) , the naphthalene system is generally more reactive than benzene. pearson.com However, the anhydride group is a strong deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, halogens like iodine are deactivating but ortho-, para-directing. In the naphthalene system, electrophilic attack typically favors the α-position (positions 1, 4, 5, 8) over the β-position (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. pearson.com Given that positions 1 and 8 are already substituted, and the anhydride group deactivates the ring, electrophilic substitution is expected to be difficult and would likely be directed to positions 5 or 7 (para and ortho to the iodine, respectively, but meta to the anhydride's point of attachment).

For nucleophilic aromatic substitution (NAS) , the situation is reversed. masterorganicchemistry.com This reaction requires an electron-poor aromatic ring and is facilitated by strong electron-withdrawing groups. youtube.comscranton.edu The anhydride moiety acts as an activating group for NAS, particularly for substitution of the iodine atom. The presence of a good leaving group (iodide) on the activated ring makes this compound a plausible substrate for SNAr reactions, where a nucleophile attacks the carbon bearing the iodine, proceeding through a negatively charged Meisenheimer complex intermediate. youtube.comscranton.edu

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to coordinate an organolithium reagent and direct deprotonation to an adjacent position. baranlab.orgwikipedia.org While the anhydride functional group itself is not a typical DMG, the corresponding carboxylate, formed upon in-situ hydrolysis or by starting with 8-iodo-1-naphthoic acid, is an effective DMG.

Studies on naphthoic acids have shown that the carboxylate group can direct lithiation to the ortho position. unblog.fr For 8-iodo-1-naphthoic acid, this would be the C-7 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent specifically at the 7-position. This strategy offers a route to tri-substituted naphthalene derivatives that would be difficult to access through classical electrophilic substitution methods. The reaction would proceed as follows:

Treatment of 8-iodo-1-naphthoic acid (or the anhydride in the presence of a base that can open the ring) with a strong lithium amide base or alkyllithium.

Coordination of the lithium to the carboxylate, directing deprotonation of the C-7 proton.

Quenching of the newly formed aryllithium at C-7 with an electrophile (e.g., an alkyl halide, aldehyde, or CO₂).

Pericyclic and Annulation Reactions Involving the Naphthoic Anhydride Core

Pericyclic reactions, such as the Diels-Alder reaction, involve a concerted reorganization of electrons through a single cyclic transition state. Aromatic systems like naphthalene are generally poor dienes in [4+2] cycloadditions because the reaction requires the loss of aromatic stabilization energy. wikipedia.org Consequently, they react only with highly reactive dienophiles or under forcing conditions, such as high pressure or with Lewis acid catalysis. wikipedia.orgsemanticscholar.org

While the anhydride moiety in maleic anhydride is a classic electron-withdrawing group that makes it a potent dienophile, mnstate.eduyoutube.com the anhydride in this compound is fused to the aromatic system. This makes its direct participation in a Diels-Alder reaction as a dienophile challenging.

However, the naphthalic anhydride core can participate in other types of annulation (ring-forming) reactions. For instance, palladium-catalyzed annulation reactions involving naphthalic anhydrides and internal alkynes have been developed to create complex polycyclic aromatic systems. researchgate.netresearchgate.net These reactions often proceed through mechanisms involving C-H bond activation or decarboxylation, expanding the core structure by building new five- or six-membered rings. researchgate.net Such transformations highlight the utility of the naphthalic anhydride skeleton as a building block for larger, π-conjugated structures relevant to materials science.

Comparative Reactivity Studies with Related Halogenated Naphthoic Anhydrides

The reactivity of this compound is best understood by comparing it to its halogenated congeners, such as 8-bromo-1-naphthoic anhydride. The primary difference lies in the nature of the carbon-halogen bond. The C-I bond is significantly weaker and longer than the C-Br bond, and the iodide ion is a much better leaving group than the bromide ion. These fundamental properties have profound implications for their comparative reactivity.

Table 2: Comparative Reactivity Predictions for 8-Halo-1-naphthoic Anhydrides

| Reaction Type | This compound | 8-Bromo-1-naphthoic Anhydride | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | Higher Reactivity | Lower Reactivity | The C-I bond is weaker, and iodide is a superior leaving group compared to bromide. |

| Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Higher Reactivity | Lower Reactivity | The oxidative addition of the C-I bond to a low-valent metal catalyst (e.g., Pd(0)) is typically much faster than for a C-Br bond. |

| Directed Ortho-Metalation (DoM) | Similar Reactivity | Similar Reactivity | The reaction is directed by the carboxylate group; the halogen has a lesser electronic influence on the acidity of the C-7 proton. |

| Reductive Dehalogenation | More Readily Reduced | Less Readily Reduced | The weaker C-I bond is more easily cleaved by reducing agents. |

The synthesis of related compounds like 8-bromo-1-naphthoic acid has been reported, providing the basis for such comparisons. clemson.edu Similarly, methods for the preparation of 4-bromo-1,8-naphthalic acid anhydride are known, indicating that various halogenated isomers can be synthesized and their reactivity explored. google.com In reactions where the C-X bond is cleaved, such as in SNAr or palladium-catalyzed cross-coupling reactions, the iodo derivative is expected to be substantially more reactive, often requiring milder reaction conditions.

Advanced Functionalization and Derivatization Strategies Utilizing 8 Iodo 1 Naphthoic Anhydride

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond in aryl iodides is the most reactive among aryl halides in catalytic cycles involving transition metals like palladium and nickel. nih.gov This high reactivity facilitates key steps such as oxidative addition, making 8-iodo-1-naphthoic anhydride (B1165640) and its derivatives ideal substrates for numerous cross-coupling methodologies. nih.gov These reactions enable the direct modification of the naphthalene (B1677914) core, introducing complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, typically between an organoboron species and an organic halide. nih.gov This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.govrsc.org

Research has demonstrated the successful application of Suzuki-Miyaura coupling to derivatives of the naphthalic anhydride scaffold. For instance, 4-bromo-1,8-naphthalimide, an analogue of the target compound, undergoes efficient Suzuki coupling with phenylboronic acid using a palladium catalyst to yield 4-phenyl-1,8-naphthalimide. mdpi.com More directly, derivatives of 8-iodo-1-naphthoic acid have been shown to undergo smooth Suzuki-Miyaura coupling, affording various arylated products in high yields. tandfonline.com The reaction typically involves a palladium(0) catalyst, a base such as potassium carbonate, and a suitable solvent system. nih.gov The mechanism proceeds via oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.govnih.gov

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Product | Yield (%) | Reference |

| 1 | 8-Iodo-1-naphthoic acid derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 8-Aryl-1-naphthoic acid derivative | 92 | tandfonline.com |

| 2 | 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-1,8-naphthalimide | 77 | mdpi.com |

The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is characteristically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions make it a valuable tool for the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org

The C-I bond of 8-iodo-1-naphthoic anhydride is an ideal electrophilic partner for this transformation due to its high reactivity. The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this key intermediate by reacting the terminal alkyne with the copper(I) salt in the presence of the base. wikipedia.org Reductive elimination from the palladium complex then yields the aryl-alkyne product. libretexts.org This methodology provides a direct route to introduce alkynyl moieties at the 8-position of the naphthalic framework, creating conjugated systems with potential applications in materials science.

Beyond the Suzuki reaction, several other palladium- or nickel-catalyzed cross-coupling reactions offer alternative strategies for C-C bond formation, each utilizing a different organometallic reagent.

Negishi Coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.govorganic-chemistry.org The reaction mechanism is similar to other cross-couplings, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. nih.gov

Stille Coupling utilizes organostannane (organotin) reagents. A key advantage of the Stille reaction is the stability of the organostannanes to air and moisture. Research on related systems has shown that 3- and 4-bromo substituted 1,8-naphthalic anhydrides can be successfully functionalized using Stille coupling with various aryl stannanes. researchgate.net This provides strong evidence for the applicability of this method to the iodo-analogue.

Kumada Coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed and uses Grignard reagents (organomagnesium halides). organic-chemistry.orgwikipedia.org While powerful, the high reactivity and basicity of Grignard reagents can limit the functional group compatibility of the reaction. organic-chemistry.org

While these methods are powerful, their success can be substrate-dependent. In the synthesis of certain indole (B1671886) alkaloids, for example, Kumada and Negishi couplings failed to yield the desired product from a related aryl halide, whereas Stille and Suzuki reactions were successful. nih.gov This highlights the importance of empirical screening to determine the optimal coupling strategy for a specific derivative of this compound.

The formation of carbon-heteroatom bonds is crucial for synthesizing a vast range of pharmaceuticals and functional materials. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance. wikipedia.org

Studies have confirmed that derivatives of 8-iodo-1-naphthoic acid are excellent substrates for Buchwald-Hartwig couplings, proceeding smoothly to afford aminated products. tandfonline.com The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org Beyond C-N bond formation, palladium catalysis can also be employed to form C-P bonds. For instance, a diphenylphosphine (B32561) group was successfully introduced onto an 8-iodo-1-naphthoic acid derivative via palladium-catalyzed coupling, generating a potential phosphine (B1218219) ligand. tandfonline.com

| Entry | Substrate | Coupling Partner | Reaction Type | Product | Yield (%) | Reference |

| 1 | 8-Iodo-1-naphthoic acid derivative | Amine | Buchwald-Hartwig Amination | 8-Amino-1-naphthoic acid derivative | - | tandfonline.com |

| 2 | 8-Iodo-1-naphthoic acid derivative | Diphenylphosphine | C-P Coupling | 8-(Diphenylphosphino)-1-naphthoic acid derivative | 60 | tandfonline.com |

Functionalization via Anhydride Cleavage Products

The anhydride functionality of this compound is a key site for derivatization through nucleophilic acyl substitution. Reaction with nucleophiles such as alcohols leads to the opening of the cyclic anhydride to form mono-functionalized derivatives, which can serve as intermediates for further synthesis. libretexts.org

The reaction of a cyclic anhydride with an alcohol is a straightforward and common method for synthesizing a molecule containing both an ester and a carboxylic acid. libretexts.org In the case of this compound, this reaction is typically carried out by heating the anhydride in the presence of the desired alcohol. The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming an ester at one position and a carboxylic acid at the other. youtube.com

This strategy has been effectively used to prepare key synthetic intermediates such as methyl 8-iodo-1-naphthoate and ethyl 8-iodo-1-naphthoate. tandfonline.com These ester derivatives retain the reactive C-I bond, making them suitable substrates for the subsequent cross-coupling reactions described in the previous sections, while protecting one of the carboxylic acid functionalities.

| Entry | Anhydride Substrate | Alcohol | Product | Yield (%) | Reference |

| 1 | 1,8-Naphthalic anhydride derivative | Methanol (B129727) | Methyl 8-iodo-1-naphthoate | 76 | tandfonline.com |

| 2 | 1,8-Naphthalic anhydride derivative | Ethanol | Ethyl 8-iodo-1-naphthoate | 62 | tandfonline.com |

Formation of 8-Iodo-1-naphthoic Amides and Imides

The reaction of this compound with primary or secondary amines serves as a direct and efficient route to the corresponding 8-iodo-1-naphthoic amides and N-substituted imides. This transformation is a classical example of nucleophilic acyl substitution, where the amine acts as the nucleophile attacking one of the electrophilic carbonyl carbons of the anhydride.

The general mechanism involves the initial attack of the amine on a carbonyl group, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the C-O-C bond of the anhydride ring, with the carboxylate group acting as an effective leaving group. The initial product is an amide-carboxylic acid. If a primary amine is used and the reaction is heated, a second intramolecular condensation reaction occurs, where the newly formed amide's N-H proton is removed, and the nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water to form the stable five-membered imide ring. libretexts.orglibretexts.orgyoutube.com

The reaction conditions can be tailored to favor either the amide or the imide product. Formation of the simple amide can often be achieved at lower temperatures, while the synthesis of N-substituted imides typically requires heating in a suitable solvent, such as ethanol, methanol, or acetic acid, to facilitate the final dehydration and cyclization step. nih.govacs.orgnih.gov The use of an excess of the amine can also serve to neutralize the carboxylic acid formed in the initial ring-opening step. libretexts.org

While specific literature on the aminolysis of this compound is sparse, the reactivity is analogous to other halogenated naphthalic anhydrides. For instance, 4-bromo-1,8-naphthalic anhydride readily reacts with amines like 8-aminoquinoline (B160924) in refluxing methanol to yield the corresponding N-substituted imide. nih.gov Similarly, 4-fluoro-1,8-naphthalic anhydride undergoes imidation with amino acids to form N-carboxyalkyl-1,8-naphthalimides. nuph.edu.ua Furthermore, historical precedent shows that 8-halogen-1-naphthoic acids, including the iodo derivative, can be treated with aminating agents like ammonia (B1221849) under heat and pressure to yield 8-amino-1-naphthoic acid, which exists in equilibrium with its cyclized lactam form, naphthostyril. google.com This demonstrates the inherent reactivity of the 1,8-naphthalene system towards amination and subsequent cyclization.

The reaction to form N-substituted imides from this compound can be represented as follows:

Figure 1: General reaction scheme for the formation of N-substituted 8-iodo-1,8-naphthalimides.

The resulting 8-iodo-1,8-naphthalimides are valuable intermediates, as the iodine atom at the C8 position can be used for further functionalization, while the imide nitrogen can be substituted with a variety of functional groups to tune the molecule's properties. researchgate.net

Derivatization to Other Carboxylic Acid Derivatives (e.g., thioesters)

Beyond amides and imides, this compound can be derivatized into other carboxylic acid derivatives, such as thioesters. Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. The conversion of an acid anhydride to a thioester is achieved by reacting the anhydride with a thiol (R-SH).

This reaction follows a similar nucleophilic acyl substitution pathway as aminolysis or alcoholysis. The sulfur atom of the thiol acts as the nucleophile, attacking a carbonyl carbon of the anhydride. The subsequent collapse of the tetrahedral intermediate results in the opening of the anhydride ring to form a thioester and a carboxylic acid. wikipedia.org The reaction is often facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion (RS⁻). wikipedia.org

While specific examples detailing the synthesis of 8-iodo-1-naphthoic thioesters directly from the anhydride are not prominent in the literature, the general reactivity of anhydrides with thiols is well-established. wikipedia.orgnih.gov The reaction of a thiol with an anhydride to form a ring-opened thioester and a carboxylic acid has been shown to be a reversible process, which can be utilized in the creation of dynamic covalent networks. nih.gov

The expected reaction to form an S-alkyl 8-iodo-1-naphthothioate would proceed as outlined in the following table:

Table 1: Plausible Synthesis of S-Alkyl 8-Iodo-1-naphthothioate

| Step | Description | Reactants | Product |

| 1 | Nucleophilic Attack | This compound + Thiol (R-SH) in the presence of a base | Tetrahedral Intermediate |

| 2 | Ring Opening | Collapse of the tetrahedral intermediate | S-Alkyl 8-iodo-1-naphthothioate + 8-Iodo-1-naphthoic acid |

Alternatively, the corresponding 8-iodo-1-naphthoic acid (which can be easily formed by hydrolysis of the anhydride) could be coupled with a thiol using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the thioester. wikipedia.org Various modern methods for thioester synthesis from carboxylic acids, such as those employing photocatalysis or specialized coupling reagents, could also be applied. organic-chemistry.org

Multi-Component Reactions and Cascade Transformations

The structural framework of this compound makes it a potential candidate for use in multi-component reactions (MCRs) and cascade transformations, which are powerful strategies in organic synthesis for building molecular complexity in a single step.

MCRs involve three or more reactants coming together in a one-pot reaction to form a product that incorporates substantial portions of all the initial reactants. organic-chemistry.org Naphthalic anhydride itself has been successfully employed in MCRs. For example, a one-pot, four-component reaction of 1,8-naphthalic anhydride, hydrazine (B178648) hydrate, a 1,3-diketone, and an aromatic aldehyde can be used to construct complex naphthalimide-centered acridine-1,8-dione derivatives. nih.gov This precedent suggests that this compound could similarly participate in MCRs, with the anhydride moiety providing the core naphthalimide structure and the iodo-substituent being carried through the transformation for subsequent synthetic operations.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. The unique steric strain inherent in 1,8-disubstituted naphthalene derivatives can be a driving force for unusual cascade transformations. Research on 8-nitro-1-naphthoic acid has shown that the steric repulsion between the peri substituents can lead to unexpected rearrangements and fragmentations of the naphthalene core under mild conditions. nih.gov This strain-induced reactivity suggests that this compound or its derivatives could be precursors for novel cascade reactions, where an initial reaction at the anhydride or iodo-group triggers a sequence of intramolecular events, potentially leading to complex polycyclic structures.

Regioselective and Stereoselective Modifications of the Naphthalene Framework

The naphthalene framework of this compound offers several avenues for regioselective and stereoselective modifications, allowing for precise control over the final molecular architecture.

Regioselective Modifications:

The term regioselective refers to a reaction that favors bond formation at one particular position over other possible positions. The this compound system has two primary sites for regioselective functionalization: the iodine-bearing C8 position and the aromatic naphthalene rings.

Functionalization at the C8 Position: The carbon-iodine bond is a key functional handle for regioselective cross-coupling reactions. The superior reactivity and functional group tolerance of aryl iodides compared to their bromide or chloride counterparts make them ideal substrates for reactions like the Sonogashira, Suzuki, Heck, and Buchwald-Hartwig couplings. For example, 8-iodo-1-naphthoate esters have been shown to undergo efficient Sonogashira coupling with various alkynes, demonstrating the utility of the C8-iodo group for introducing new carbon-carbon bonds at that specific position. figshare.com

Functionalization of the Aromatic Core: The naphthalene ring system can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing electron-withdrawing anhydride group and the electron-donating (via hyperconjugation) and electron-withdrawing (via induction) iodo group. For instance, the nitration of 4-bromo-1,8-naphthalic anhydride demonstrates that further substitution on the halogenated ring is possible. ekb.eg Similarly, selective bromination of 3-nitro-1,8-naphthalic anhydride can be controlled to achieve mono- or di-substitution. mdpi.com These examples highlight the potential for regioselective modification of the aromatic core of the 8-iodo analogue.

Table 2: Examples of Regioselective Reactions on Naphthalene Systems

| Reaction Type | Position | Example Reactant | Reagents | Product Type |

| Sonogashira Coupling | C8 | 8-Iodo-1-naphthoate | Terminal Alkyne, Pd/Cu catalyst, Base | 8-Alkynyl-1-naphthoate |

| Nitration | Aromatic Ring | 4-Bromo-1,8-naphthalic anhydride | H₂SO₄, NaNO₃ | 4-Bromo-3-nitro-1,8-naphthalic anhydride |

| Bromination | Aromatic Ring | 3-Nitro-1,8-naphthalic anhydride | H₂SO₄, N-Bromosuccinimide | 3-Bromo-6-nitro-1,8-naphthalic anhydride |

Stereoselective Modifications:

Stereoselective reactions control the spatial orientation of the atoms in a molecule, leading to the preferential formation of one stereoisomer over others. While the aromatic naphthalene core is planar, stereoselective reactions can be employed to create chiral centers, often through dearomatization.

Advanced catalytic methods have been developed for the stereoselective modification of naphthalene itself. A notable example is the biomimetic, iron-catalyzed syn-dihydroxylation of the naphthalene ring system, which introduces two hydroxyl groups on the same face of the ring in a stereospecific manner. acs.org Another sophisticated approach involves the use of transition metal complexes, such as rhenium, to bind to one face of the naphthalene ring (as an η²-complex). This coordination allows for tandem electrophile/nucleophile additions that occur anti to the face of metal coordination, providing high stereocontrol. The regioselectivity of these additions can be further tuned by the choice of ligands on the metal center. researchgate.net While these methods have not been explicitly reported for this compound, they represent the state-of-the-art in stereoselective functionalization of the naphthalene framework and could potentially be adapted for this substrate.

Applications of 8 Iodo 1 Naphthoic Anhydride in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Their unique electronic and photophysical properties make them subjects of intense research for applications in organic electronics. researchgate.net The synthesis of large, well-defined PAHs often relies on the strategic coupling of smaller aromatic units.

8-Iodo-1-naphthoic anhydride (B1165640) serves as a potential precursor for the synthesis of complex and sterically hindered PAHs. The carbon-iodine bond is a versatile functional group for participating in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. organic-chemistry.orgdergipark.org.tr In a typical synthetic strategy, the anhydride moiety would first be converted into a more stable and soluble naphthalimide derivative. This functionalized 8-iodonaphthalimide can then be coupled with arylboronic acids or organostannanes to extend the aromatic system. Subsequent intramolecular cyclization reactions, such as oxidative cyclodehydrogenation (Scholl reaction), can then be employed to form the final, planar PAH framework. researchgate.net This approach allows for the precise construction of peri-fused naphthalene (B1677914) systems, where the steric strain introduced by the 8-position substitution can lead to unique, non-planar, or helical PAH structures with interesting chiroptical properties.

Precursor for Optoelectronic and Photofunctional Materials

The 1,8-naphthalimide (B145957) scaffold, readily accessible from 1,8-naphthalic anhydride, is a powerful chromophore known for its high photostability and strong fluorescence. mdpi.com The photophysical properties of naphthalimide derivatives are highly tunable through chemical modification, making them ideal candidates for a range of optoelectronic and photofunctional applications. nih.govmdpi.com

Derivatives of 1,8-naphthalimide are widely used as fluorescent dyes and probes. mdpi.com Their fluorescence typically arises from an intramolecular charge transfer (ICT) process between an electron-donating group, usually at the C-4 position, and the electron-accepting dicarbonyl system of the naphthalimide core. mdpi.com

8-Iodo-1-naphthoic anhydride can be converted into the corresponding 8-iodonaphthalimide through reaction with a primary amine. While the iodine atom at the 8-position has a less direct electronic influence on the ICT process compared to a substituent at the 4-position, it serves as a crucial synthetic handle. Through cross-coupling reactions, various aryl, alkynyl, or other functional groups can be introduced at the 8-position. This allows for the synthesis of extended π-conjugated systems, which can significantly alter the absorption and emission properties of the naphthalimide chromophore, leading to dyes with tailored colors and fluorescence characteristics. rsc.org

Naphthalimide derivatives have been investigated as high-performance photoinitiators for free-radical polymerization, particularly under visible light irradiation. They can act as photosensitizers in multi-component initiating systems. Upon absorption of light, the naphthalimide reaches an excited state and can then interact with other components, such as iodonium salts or organoborates, to generate reactive radicals that initiate the polymerization of monomers like acrylates.

By incorporating this compound into a polymer structure, either as a pendant group or within the main chain, polymeric photoinitiators can be developed. The covalent attachment to the polymer backbone can reduce migration and volatility issues associated with small-molecule photoinitiators, which is advantageous in applications such as coatings and dental composites.

Conjugated polymers are materials with alternating single and double bonds along their backbone, which endows them with semiconducting properties useful for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Suzuki-Miyaura catalyst-transfer polymerization is a powerful method for synthesizing well-defined conjugated polymers. rsc.orgresearchgate.net

This compound is an ideal monomer precursor for this type of polymerization. After conversion to an N-alkyl-8-iodonaphthalimide to ensure solubility, it can function as an AB-type monomer or be copolymerized with various diboronic acid esters. The palladium-catalyzed coupling reaction forms new carbon-carbon bonds, extending the polymer chain. researchgate.net The resulting polymers containing the naphthalimide unit are expected to be n-type (electron-accepting) materials with high thermal stability and interesting photophysical properties derived from the naphthalimide chromophore.

Intermediate in the Synthesis of Bioactive Molecules and Pharmaceutical Analogs

The rigid scaffold of the naphthalene ring system is a common feature in many biologically active molecules. Chemical modifications to this core structure allow for the fine-tuning of pharmacological properties.

This compound is a key intermediate in the synthesis of a specific class of synthetic cannabinoids known as cannabimimetic indoles. nih.govnih.gov These compounds are ligands for the cannabinoid receptors CB1 and CB2. The synthesis begins with the conversion of 1,8-naphthalic anhydride to 8-iodo-1-naphthoic acid. nih.govclemson.edu This acid is then typically activated by converting it into its acyl chloride using reagents like thionyl chloride. clemson.edu The subsequent Friedel-Crafts acylation of an N-alkylindole with this 8-iodo-1-naphthoyl chloride yields the target cannabimimetic indole (B1671886). nih.gov

Research into halogenated naphthoylindoles has shown that the position and nature of the halogen substituent significantly affect the compound's affinity and selectivity for the CB1 and CB2 receptors. nih.govresearchgate.net For instance, the compound JWH-417, which is 1-pentyl-3-(8-iodo-1-naphthoyl)indole, was developed as part of a series to study these structure-activity relationships. nih.govmdpi.com This compound, along with others in the series, demonstrated that halogenation could lead to ligands with a desirable combination of low CB1 affinity and high CB2 affinity, which is a target profile for therapeutic agents aiming to avoid the psychoactive effects associated with CB1 receptor activation. nih.govnih.govmdpi.com

| Compound Name | Substituent (R) | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|---|

| JWH-416 | 8-Iodo | 126 ± 20 | 31.7 ± 4.0 |

| JWH-417 | 8-Iodo | 129 ± 13 | 15.2 ± 1.2 |

| JWH-424 | 8-Bromo | 105 ± 10 | 10.3 ± 0.9 |

| JWH-425 | 8-Bromo | 117 ± 15 | 12.7 ± 1.1 |

| JWH-456 | 8-Chloro | 134 ± 13 | 16.5 ± 2.6 |

| JWH-457 | 8-Chloro | 207 ± 18 | 25.3 ± 1.8 |

Precursors for Kinase Inhibitors and Other Therapeutic Agents

The naphthalimide scaffold, which is derived from naphthalic anhydride, is a key component in a variety of therapeutic agents due to its ability to intercalate with DNA. nih.gov This planar tricyclic system is a critical pharmacophore in the design of antitumor, anti-inflammatory, and antiviral agents. nih.govrsc.org Modifications to the naphthalimide structure, including the introduction of different substituents, can significantly influence its biological activity. nih.gov

Notable examples of naphthalimide-based therapeutic agents include mitonafide and amonafide, which have undergone clinical trials as anticancer drugs. nih.govresearchgate.net These compounds are synthesized from substituted 1,8-naphthalic anhydrides, highlighting the importance of the anhydride precursor in developing these therapies. nih.govnih.gov The general synthetic route involves the reaction of a substituted 1,8-naphthalic anhydride with an appropriate amine. nih.gov While the therapeutic potential of various substituted naphthalimides is well-established, specific research detailing the synthesis and efficacy of kinase inhibitors or other therapeutic agents derived directly from this compound is not prominent in the current body of scientific literature. The presence of an iodine atom at the 8-position could, in principle, offer a site for further chemical modification to develop novel therapeutic agents.

Table 1: Examples of Biologically Active Naphthalimide Derivatives

| Compound | Precursor Anhydride | Therapeutic Application |

| Mitonafide | 3-Nitro-1,8-naphthalic anhydride | Anticancer |

| Amonafide | 3-Nitro-1,8-naphthalic anhydride (via reduction) | Anticancer |

This table presents examples of therapeutic agents derived from substituted naphthalic anhydrides to illustrate the potential of this class of compounds.

Applications in Supramolecular Chemistry and Self-Assembly

Naphthalimide derivatives are widely utilized in supramolecular chemistry and the development of self-assembling materials due to their planar structure and photophysical properties. nih.gov The ease of functionalization of the naphthalimide core allows for the introduction of groups that can drive self-assembly through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net These self-assembled architectures have found applications in sensors, electronics, and biomedical materials. nih.gov

Role in Advanced Catalysis and Reaction Design

A review of the available scientific literature does not indicate a significant role for this compound in advanced catalysis and reaction design at present. Research in this area has more commonly focused on other classes of organic and organometallic compounds. The potential for this compound to serve as a ligand or a precursor to a catalytically active species has not been a major subject of investigation.

Computational and Spectroscopic Investigations of 8 Iodo 1 Naphthoic Anhydride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Computational chemistry provides a powerful lens for examining the intricacies of molecular systems. For 8-Iodo-1-naphthoic anhydride (B1165640), quantum chemical calculations are instrumental in predicting its electronic structure and reactivity, offering a theoretical framework to understand its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

While specific DFT studies on 8-Iodo-1-naphthoic anhydride are not extensively documented, research on the parent compound, 1,8-naphthalic anhydride, offers a foundational understanding. Ab initio and DFT calculations have been employed to study the reaction pathway for the cyclization of naphthalene-1,8-dicarboxylic acid to form the anhydride. These studies show a transition state involving an intramolecular proton transfer concerted with the alignment of the oxygen atom towards the carbonyl center, followed by dehydration.

For this compound, the presence of a large, electron-withdrawing iodine atom at the C8 position is expected to significantly influence the electronic landscape of the naphthalene (B1677914) core. This substitution can affect the energetics of reaction pathways, such as nucleophilic attack on the carbonyl carbons. The iodine atom's steric bulk and electronic effects would likely alter the geometry and energy of transition states in reactions involving the anhydride functionality. DFT calculations would be essential to quantify these effects, providing data on activation barriers and reaction intermediates.

Table 1: Predicted Effects of Iodine Substitution on Reaction Parameters (Hypothetical)

| Parameter | 1,8-Naphthalic Anhydride | This compound (Predicted) | Rationale for Prediction |

| LUMO Energy | Lowered | Further Lowered | The electron-withdrawing nature of iodine enhances the electrophilicity of the carbonyl carbons. |

| Activation Energy (Nucleophilic Attack) | Baseline | Lower | Increased electrophilicity at the carbonyl centers facilitates nucleophilic attack. |

| Transition State Geometry | Planar Naphthalene Core | Distorted Naphthalene Core | Steric hindrance from the peri-iodine atom may cause slight puckering of the ring system. |

Note: The data for this compound is predictive and based on established principles of physical organic chemistry.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a relatively rigid structure like this compound, MD simulations can provide insights into the vibrational modes of the molecule and the conformational flexibility, particularly concerning the interaction of the bulky iodine atom with the adjacent carbonyl group.

Simulations would likely show that the peri-interaction between the iodine atom and the C1-carbonyl group introduces significant steric strain. This strain could lead to slight out-of-plane distortions of the naphthalene system to achieve a more stable conformation. MD simulations could map the potential energy surface associated with these minor conformational changes, identifying the most probable equilibrium geometries.

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for confirming the structure of molecules and for providing empirical data that complements computational predictions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.)

For 1,8-naphthalic anhydride, the proton NMR spectrum shows signals in the aromatic region. The introduction of an iodine atom at the C8 position would deshield the adjacent proton at C7 due to the anisotropic effect of the halogen. The other protons on the same ring would also experience shifts.

The ¹³C NMR spectrum would be more informative. The carbon atom directly attached to the iodine (C8) would experience a significant upfield shift due to the heavy atom effect. The carbonyl carbons and other aromatic carbons would also show predictable shifts based on the inductive and resonance effects of the iodine substituent.

Table 2: Comparison of Experimental ¹H NMR Data for 1,8-Naphthalic Anhydride and Predicted Data for this compound

| Proton | 1,8-Naphthalic Anhydride (ppm) | This compound (Predicted ppm) | Rationale for Predicted Shift |

| H2, H7 | 8.54 - 8.52 | H2: ~8.5, H7: ~8.7 | H7 is deshielded by the neighboring iodine atom. |

| H3, H6 | 7.92 | H3: ~7.9, H6: ~8.0 | Minor shifts due to electronic effects of iodine. |

| H4, H5 | 7.92 | H4: ~7.9, H5: ~8.1 | Minor shifts due to electronic effects of iodine. |

Note: The data for 1,8-Naphthalic Anhydride is from experimental sources. The data for this compound is predictive.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. For this compound, the most prominent features in the IR spectrum would be the characteristic stretches of the anhydride group.

Typically, cyclic anhydrides show two distinct carbonyl (C=O) stretching bands. For halogenated naphthalic anhydrides, these bands are observed at approximately 1778 cm⁻¹ and 1732 cm⁻¹. The substitution of iodine at the C8 position is not expected to significantly alter the positions of these carbonyl bands, as this functional group is somewhat electronically isolated from the substituent on the aromatic ring. Other characteristic bands would include C=C stretching vibrations for the aromatic ring in the 1500-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. A C-I stretching vibration would be expected in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) |

| C=O Stretch (Anhydride) | 1780-1740 (symmetric) & 1850-1800 (asymmetric) | ~1778 (symmetric), ~1732 (asymmetric) |

| C=C Stretch (Aromatic) | 1600-1450 | 1570-1500 |

| C-H Stretch (Aromatic) | 3100-3000 | ~3080 |

| C-I Stretch | 600-500 | ~550 |

Mass Spectrometry and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of this compound would provide its exact molecular weight and offer structural information through its fragmentation pattern.

The molecular ion peak (M⁺) would be observed at a mass corresponding to the molecular formula C₁₂H₅IO₃. A key feature would be the prominent peak corresponding to the loss of an iodine radical ([M-I]⁺), which is a common fragmentation pathway for iodo-aromatic compounds. Subsequent fragmentations would likely involve the loss of carbon monoxide (CO) and carbon dioxide (CO₂) from the anhydride moiety. The NIST database shows the mass spectrum for 1,8-naphthalic anhydride, which can serve as a basis for predicting the fragmentation of its iodo-derivative.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [C₁₂H₅IO₃]⁺ | Molecular Ion (M⁺) | 323.93 |

| [C₁₂H₅O₃]⁺ | Loss of •I | 197.02 |

| [C₁₁H₅O₂]⁺ | Loss of •I and CO | 169.03 |

| [C₁₁H₅O]⁺ | Loss of •I and CO₂ | 153.04 |

| [C₁₀H₅]⁺ | Loss of •I, CO, and CO₂ | 125.04 |

| [I]⁺ | Iodine Cation | 126.90 |

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For 1,8-naphthalic anhydride, crystallographic studies have revealed the existence of multiple polymorphs, which are different crystalline forms of the same compound.

Initially, an orthorhombic crystal structure was identified. Later research led to the synthesis and characterization of a new monoclinic polymorph researchgate.net. This new form was synthesized hydrothermally and analyzed by single-crystal X-ray diffraction researchgate.net. In the monoclinic structure, the molecules are planar and arrange themselves parallel to each other along the a-axis of the crystal lattice researchgate.net. The ability of 1,8-naphthalic anhydride to form different polymorphs highlights the influence of crystallization conditions on the solid-state packing of the molecules.

Below are the crystallographic data for the monoclinic polymorph of 1,8-naphthalic anhydride researchgate.net.

| Parameter | Value |

| Formula | C₁₂H₆O₃ |

| Molar Mass | 198.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.7687 (1) Å |

| b | 14.5269 (3) Å |

| c | 15.8083 (3) Å |

| β | 94.752 (2)° |

| Volume | 862.49 (3) ų |

| Z | 4 |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful tool for predicting the spectroscopic properties of molecules like 1,8-naphthalic anhydride and its derivatives. These computational methods, particularly Density Functional Theory (DFT), allow for the calculation of electronic structures and transitions, which are directly related to experimentally observed spectra.

For instance, theoretical calculations on 4-amino-1,8-naphthalimide, a derivative of 1,8-naphthalic anhydride, have been used to predict its electronic transitions beilstein-journals.org. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO → LUMO transition is often the first major electronic transition, and its calculated energy can be correlated with the longest wavelength absorption band in the UV-Vis spectrum beilstein-journals.org.

Computational studies have also been employed to investigate the excited electronic states of the parent 1,8-naphthalic anhydride researchgate.net. Such calculations can yield the energies of excited singlet and triplet states, providing insight into the potential deactivation pathways of the molecule after it absorbs light, such as internal conversion and intersystem crossing researchgate.net. These theoretical approaches are crucial for understanding the photophysical behavior of these compounds.

Correlation of Theoretical Predictions with Experimental Observations

The synergy between theoretical predictions and experimental observations is a cornerstone of modern chemical research. For 1,8-naphthalic anhydride and its derivatives, comparing computationally predicted spectra with experimentally measured data provides a deeper understanding of their molecular and electronic properties.

In the case of 4-amino-1,8-naphthalimide, DFT calculations predicted the first electronic transition at 401 nm, which is in good agreement with experimental results beilstein-journals.org. This correlation confirms that the absorption is due to a HOMO → LUMO transition and that both the naphthalene core and the amino substituent are involved in this electronic delocalization beilstein-journals.org.

Similarly, time-resolved spectroscopic studies on 1,8-naphthalic anhydride in the gas phase have been coupled with calculations to understand its excited-state dynamics researchgate.net. The experimentally observed lifetime of the excited state was found to drop sharply with increasing energy, a phenomenon that could be explained by theoretical simulations showing multiple deactivation pathways, including internal conversion and intersystem crossing researchgate.net. The agreement between the experimental data and the computational models provides strong evidence for the proposed mechanisms of excited-state deactivation.

These examples demonstrate how the correlation of first-principles predictions with experimental spectroscopic data allows for a detailed and validated understanding of the structure-property relationships in the 1,8-naphthalic anhydride family of compounds.

Emerging Research Directions and Future Perspectives for 8 Iodo 1 Naphthoic Anhydride

Development of Enzyme-Catalyzed or Biocatalytic Transformations

The application of enzymes and biocatalytic systems in organic synthesis is a rapidly growing field, driven by the demand for greener, more selective, and efficient chemical processes. However, the exploration of enzyme-catalyzed transformations specifically for 8-iodo-1-naphthoic anhydride (B1165640) and its derivatives is still in its infancy. Research in this area represents a significant frontier, with the potential to unlock novel and sustainable synthetic pathways.

Future research may focus on identifying or engineering enzymes capable of recognizing the naphthalic anhydride core. Potential enzymatic reactions could include:

Asymmetric hydrolysis: Enzymes like lipases or esterases could be used for the regioselective opening of the anhydride ring to yield chiral naphthoic acid derivatives, which are valuable building blocks in pharmaceutical synthesis.

Bioreduction/Biooxidation: Oxidoreductases could be explored to modify the naphthalene (B1677914) ring or substituents introduced via the iodo group, offering pathways to novel metabolites and functionalized compounds under mild, aqueous conditions.

Enzymatic coupling reactions: Enzymes could potentially be used to catalyze C-C or C-N bond formations, leveraging the iodo-substituent as a handle for biocatalytic cross-coupling reactions, thereby avoiding the use of heavy metal catalysts.